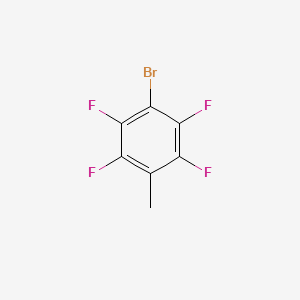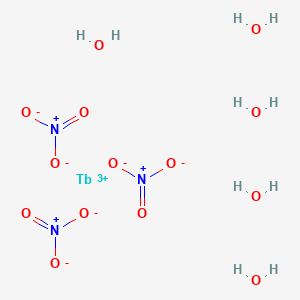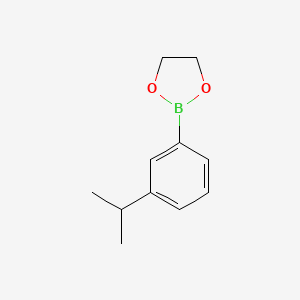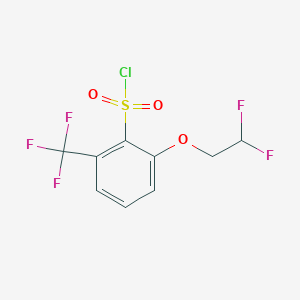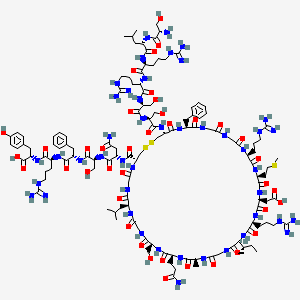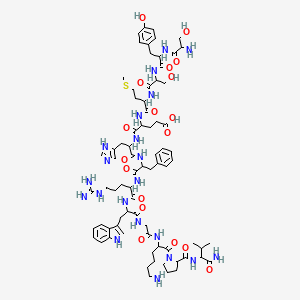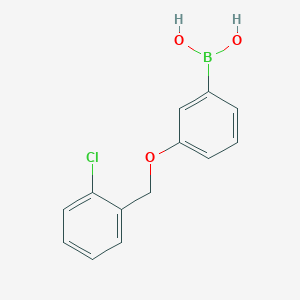
(3-((2-氯苄基)氧基)苯基)硼酸
描述
3-((2-Chlorobenzyl)oxy)phenyl)boronic acid, also known as 3-((2-CBPA) is a versatile and useful chemical compound. It is a boronic acid derivative with a wide range of applications in synthetic organic chemistry, such as in Suzuki-Miyaura cross-coupling reactions and in the formation of polymers. 3-((2-CBPA) is also increasingly being used in scientific research, particularly in the fields of biochemistry and physiology. In
科学研究应用
有机合成
(3-((2-氯苄基)氧基)苯基)硼酸: 是一种用途广泛的有机合成试剂,特别是在铃木-宫浦交叉偶联反应 中。该反应对于形成碳-碳键至关重要,这是合成各种有机化合物必不可少的步骤。硼酸作为亲核试剂,在钯催化剂的存在下与芳基或乙烯基卤化物偶联,形成联芳基结构。这些结构是创建用于制药和材料科学的复杂分子的基础。
药物发现
在药物发现中,该化合物用于合成潜在的治疗剂。 它在创建酶抑制剂方面特别有用,例如磷酸二酯酶4 (PDE4) 。PDE4抑制剂在治疗哮喘、慢性阻塞性肺病和银屑病等炎症性疾病方面具有显著的治疗潜力,因此该化合物在药物化学中具有重要价值。
癌症研究
这种硼酸衍生物在合成用于癌症研究的化合物方面发挥着重要作用。 它用于创建受控物质抑制剂,这些抑制剂靶向癌症细胞增殖中涉及的特定途径,例如在白血病和淋巴瘤中观察到的途径 。通过抑制这些途径,研究人员可以开发出更有效且副作用更小的新型治疗方法。
作用机制
Target of Action
Boronic acids, in general, are known to inhibit lactate dehydrogenase, a key enzyme in cancer cell proliferation .
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .
Result of Action
Boronic acids are known to inhibit lactate dehydrogenase, which can potentially disrupt cancer cell proliferation .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
生化分析
Biochemical Properties
(3-((2-Chlorobenzyl)oxy)phenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid can interact with carbohydrate-binding proteins, influencing their activity and stability .
Cellular Effects
The effects of (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid on various cell types and cellular processes are profound. It can modulate cell signaling pathways by inhibiting specific enzymes, leading to changes in gene expression and cellular metabolism. For example, (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid has been shown to affect the MAPK signaling pathway, resulting in altered cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid exerts its effects through covalent binding interactions with biomolecules. It can inhibit enzyme activity by forming a covalent bond with the active site, preventing substrate binding and catalysis. This inhibition can lead to changes in gene expression and cellular function. Additionally, (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid can activate certain enzymes by stabilizing their active conformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid can change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods. Long-term exposure to (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid has been observed to cause sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects .
Metabolic Pathways
(3-((2-Chlorobenzyl)oxy)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle. Additionally, (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid can affect metabolite levels, leading to changes in cellular energy balance and redox state .
Transport and Distribution
Within cells and tissues, (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid can be transported into cells via organic anion transporters and accumulate in the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid can localize to the mitochondria, where it influences mitochondrial function and energy production .
属性
IUPAC Name |
[3-[(2-chlorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-13-7-2-1-4-10(13)9-18-12-6-3-5-11(8-12)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGOCNFADOJUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=CC=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584505 | |
| Record name | {3-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845551-45-3 | |
| Record name | {3-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



